1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethylbenzene is an organic compound with the molecular formula C12H15ClF2O. This compound is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 1-bromo-3-chloropropane and 2-(difluoromethoxy)-6-ethylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may lead to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethylbenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene and 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
Uniqueness: The presence of the difluoromethoxy and ethyl groups in this compound imparts unique chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C12H15ClF2O |
---|---|
Molecular Weight |
248.69 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-(difluoromethoxy)-3-ethylbenzene |
InChI |
InChI=1S/C12H15ClF2O/c1-2-9-5-3-7-11(16-12(14)15)10(9)6-4-8-13/h3,5,7,12H,2,4,6,8H2,1H3 |
InChI Key |
NGPULCZWMUJVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.